

# A Comprehensive Technical Guide to the Synthesis and Characterization of Cesium Carbadodecaborate

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Compound of Interest		
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### Introduction

Cesium carbadodecaborate, Cs[CB11H12], is a salt composed of a cesium cation and the weakly coordinating carbadodecaborate anion, [CB11H12]<sup>-</sup>. This anion is a three-dimensional aromatic system characterized by a highly stable icosahedral cage structure, where one boron atom of the dodecaborate dianion ([B12H12]<sup>2-</sup>) is replaced by a carbon atom. This substitution results in a singly charged anion with a delocalized charge, rendering it exceptionally stable and non-nucleophilic. These properties make cesium carbadodecaborate and its derivatives valuable in various fields of chemistry, including as electrolytes in solid-state batteries, as counterions for highly reactive cations, and in the synthesis of novel materials. This guide provides an in-depth overview of the synthesis and characterization of cesium carbadodecaborate.

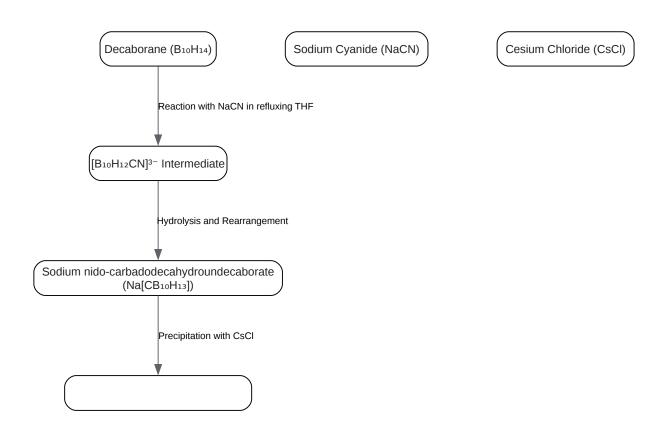
# Synthesis of Cesium Carbadodecaborate

There are two primary synthetic routes to produce the  $[CB_{11}H_{12}]^-$  anion, which is subsequently precipitated as the cesium salt. The first method utilizes the highly toxic and volatile decaborane  $(B_{10}H_{14})$  as a starting material, while a more contemporary and safer approach begins with the tetradecahydroundecaborate(1-) anion,  $[B_{11}H_{14}]^-$ .



## **Synthesis from Decaborane**

This traditional method involves the reaction of decaborane with a cyanide source to incorporate the carbon atom into the boron cluster.



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Caption: Synthesis of Cesium Carbadodecaborate from Decaborane.

#### Experimental Protocol:

A detailed experimental protocol for the synthesis of Cs[CB11H12] starting from decaborane is outlined below. Caution: Decaborane is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

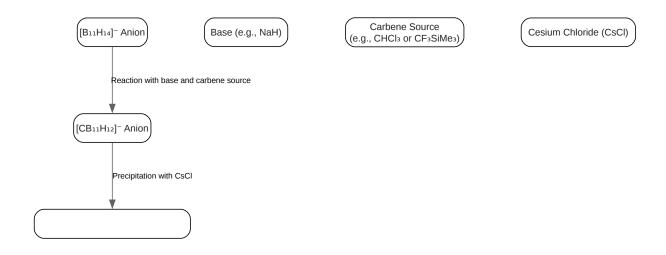


- Formation of the nido-carborane precursor: In a flame-dried Schlenk flask under an inert atmosphere, decaborane is dissolved in anhydrous tetrahydrofuran (THF). Sodium cyanide is added, and the mixture is refluxed. This reaction forms an intermediate which, upon workup, yields the sodium salt of the nido-carbadodecahydroundecaborate anion (Na[CB<sub>10</sub>H<sub>13</sub>]).
- Oxidative cage closure: The resulting solution containing Na[CB<sub>10</sub>H<sub>13</sub>] is cooled, and an oxidizing agent, such as hydrogen peroxide, is carefully added. This step closes the open cage of the nido-carborane to form the desired closo-carbadodecaborate anion, [CB<sub>11</sub>H<sub>12</sub>]<sup>-</sup>.
- Precipitation of the cesium salt: An aqueous solution of cesium chloride (CsCl) is added to
  the reaction mixture. The low solubility of cesium carbadodecaborate in water leads to its
  precipitation as a white solid.
- Purification: The crude product is collected by filtration, washed with water and ethanol, and can be further purified by recrystallization from a suitable solvent mixture, such as acetone/water.[1]

# Synthesis from the [B<sub>11</sub>H<sub>14</sub>]<sup>-</sup> Anion

A safer and more scalable method avoids the use of decaborane and starts with the [B11H14]<sup>-</sup> anion, which can be prepared from sodium borohydride.





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## References

- 1. reedgrouplab.ucr.edu [reedgrouplab.ucr.edu]
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